5-Iodovanillin oxime
Description
5-Iodovanillin oxime is a derivative of 5-iodovanillin (C₈H₇IO₃), a halogenated aromatic aldehyde synthesized via iodination of vanillin. The oxime is formed by replacing the aldehyde group (-CHO) with an oxime functional group (-C=N-OH), yielding a molecular formula of C₈H₈INO₃ (molecular weight: 293.06 g/mol) . The iodinated structure enhances electrophilicity and stability, making it relevant in medicinal chemistry and material science.
Properties
CAS No. |
73664-55-8 |
|---|---|
Molecular Formula |
C8H8INO3 |
Molecular Weight |
293.06g/mol |
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenol |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+ |
InChI Key |
KYZYXSBHGCSDOF-ONNFQVAWSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NO)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 5-Iodovanillin Oxime : Features an iodinated aromatic ring and oxime group, enabling hydrogen bonding and halogen interactions.
- Naringin-Derived Oxime (Compound 2a): A flavonoid oxime with demonstrated MIC = 62.5 µg/mL (antibacterial) and IC₅₀ = 3.7 µg/mL (antioxidant), outperforming other hydrazones and oximes in its class .
- Di(1H-tetrazol-5-yl) Methanone Oxime: A heterocyclic oxime with high thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding .
- 4-Methylpentan-2-one Oxime : An aliphatic oxime classified as Acute Tox. 4 (harmful if swallowed) and irritant, highlighting structural dependence of toxicity .
Physicochemical Properties
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to correlate this compound modifications with biological activity?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains). Test in high-throughput assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (PCA or PLS) to identify critical descriptors (e.g., logP, H-bond donors). Validate findings with molecular docking against target proteins .
Tables for Quick Reference
Q. Table 1. Key Synthetic Conditions for this compound Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Iodination | I₂, HNO₃, 0–5°C | 60–75% | |
| Methyl Ether Cleavage | AlCl₃, pyridine, 60°C | 85–90% | |
| O-Alkylation | Methyl iodide, DBU/DMF, 80°C | 70–80% |
Q. Table 2. Analytical Techniques for Purity and Structure Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| LC/MS | Quantify oxime metabolites | Column: C18, gradient elution |
| ¹H NMR | Confirm regioselective modifications | Solvent: CDCl₃, 400 MHz |
| HRMS | Identify trace impurities | Resolution: >30,000 FWHM |
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